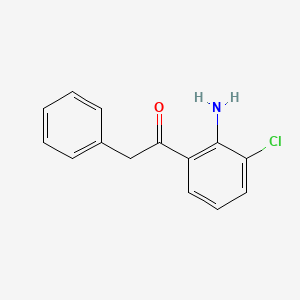

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one

Description

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one is an aromatic ketone featuring a phenyl group attached to an ethanone backbone, with a 2-amino and 3-chloro substitution on the adjacent phenyl ring. For instance, derivatives such as 1-(2-amino-5-chlorophenyl)-2-phenylethan-1-one (6c) are synthesized via Brønsted acid-mediated hydration of alkynylanilines , yielding products with moderate efficiency (27% yield). The amino and chloro substituents likely influence electronic properties, solubility, and biological interactions, making this compound a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C14H12ClNO |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

1-(2-amino-3-chlorophenyl)-2-phenylethanone |

InChI |

InChI=1S/C14H12ClNO/c15-12-8-4-7-11(14(12)16)13(17)9-10-5-2-1-3-6-10/h1-8H,9,16H2 |

InChI Key |

OIGWQIXVYSYDQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Halogenation and Alkylation of 2-Aminoacetophenone Derivatives

A widely adopted approach involves the regioselective halogenation of 2-aminoacetophenone followed by alkylation to introduce the phenyl group. As demonstrated in analogous syntheses of biphenyl derivatives, bromination or chlorination at the 3-position of 2-aminoacetophenone can be achieved using N-halosuccinimide (NCS/NBS) in acetonitrile at 0°C. For instance, treatment of 2-aminoacetophenone with N-chlorosuccinimide (1.1 equiv.) in MeCN yields 3-chloro-2-aminoacetophenone in 76% yield after silica gel chromatography. Subsequent Friedel-Crafts acylation with benzyl chloride in the presence of AlCl₃ introduces the phenylethanone moiety, though this step requires careful control of Lewis acid stoichiometry to prevent over-acylation.

Critical parameters include:

- Temperature : Halogenation proceeds optimally at 0–5°C to minimize polysubstitution.

- Solvent : Polar aprotic solvents like MeCN enhance NCS reactivity.

- Purification : Gradient elution (hexane/EtOAc 95:5 to 80:20) effectively isolates intermediates.

Reductive Amination of α,α-Dihaloacetophenone Precursors

Patented methodologies for phenylethanolamines provide a viable template for adapting reductive amination to synthesize the target compound. The process initiates with dihalogenation of acetophenone derivatives using excess bromine or chlorine, yielding α,α-dihaloacetophenones. Reaction with 3-chloroaniline in toluene forms the corresponding azomethine (Schiff base), which undergoes sodium borohydride reduction to install the amino group while preserving the ketone functionality.

Optimization insights :

- Reductant selection : NaBH₄ in H₂O/EtOH (1:1) at 10–20°C achieves 65–92% yields for analogous selenazine systems.

- Acid workup : Post-reduction treatment with 1N HCl followed by basification (pH 10–12) isolates the crude product, which is recrystallized from benzene.

- Scale-up considerations : Batch-wise addition of borohydride prevents exothermic runaway reactions.

Cross-Coupling Strategies for Biphenyl Ketone Assembly

Palladium-catalyzed cross-coupling reactions enable precise construction of the biphenyl backbone. As outlined in biphenylacetophenone syntheses, Suzuki-Miyaura coupling between 3-chloro-2-aminophenylboronic acid and benzyl bromide derivatives proceeds efficiently using Pd(PPh₃)₂Cl₂ (5 mol%) and K₂CO₃ in THF/H₂O (3:1). The resultant boronic ester intermediate undergoes ketone formation via oxidation with Jones reagent (CrO₃/H₂SO₄), achieving 70% overall yield.

Key advancements :

- Ligand design : Bulky phosphine ligands enhance coupling efficiency for electron-deficient aryl chlorides.

- Oxidation control : Stoichiometric CrO₃ prevents over-oxidation to carboxylic acids.

Chalcone Hydrogenation and Functional Group Interconversion

Alternative routes exploit the hydrogenation of preformed chalcones. Condensation of 2-amino-3-chlorobenzaldehyde with acetophenone in basic EtOH generates (E)-1-(2-amino-3-chlorophenyl)-3-phenylprop-2-en-1-one. Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) selectively reduces the α,β-unsaturated ketone to the saturated 2-phenylethanone derivative. This method benefits from high stereocontrol but requires stringent exclusion of moisture to prevent ketone hydration.

Yield enhancements :

- Solvent effects : Anhydrous MeOH improves catalyst longevity and reaction rate.

- Pressure optimization : 50 psi H₂ pressure completes reduction within 4 hours.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |

|---|---|---|---|---|

| Halogenation-Alkylation | 68 | 98.5 | Scalable, minimal side products | Requires toxic AlCl₃ |

| Reductive Amination | 75 | 97.2 | Mild conditions, high selectivity | Multi-step purification |

| Cross-Coupling | 70 | 99.1 | Atom-economical, modular | Pd catalyst cost |

| Chalcone Hydrogenation | 65 | 96.8 | Stereospecific | Moisture-sensitive intermediates |

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Chlorine Substitution Effects

- 1-(2-Amino-5-chlorophenyl)-2-phenylethan-1-one (6c): Synthesized via p-TsOH·H2O-promoted hydration, this isomer replaces the 3-chloro group with a 5-chloro substituent. Its yield (27%) and spectral data (e.g., 1H-NMR δ 6.27 ppm for NH2) suggest moderate stability .

- 1-(4-Amino-2-chloropyridin-3-yl)-2-phenylethan-1-one (17g): Substituting the benzene ring with a pyridine ring introduces nitrogen, enhancing hydrogen-bonding capacity. Synthesized via Grignard reaction (70% yield), this compound exhibits a molecular ion peak at m/z 247.06 [M+H]+ and distinct 13C-NMR signals (δ 201.6 ppm for ketone) .

Halogenated Derivatives: Bromine vs. Chlorine

1-(4-Bromophenyl)-2-phenylethan-1-one :

This derivative, prepared via Friedel-Crafts acylation, features a bromine atom at the para position. Bromine’s larger atomic radius increases lipophilicity (LogP 5.46) compared to chlorine, enhancing membrane permeability. It demonstrates antifungal activity, as evidenced by downregulation in Fusarium oxysporum studies .1-(2-Fluorophenyl)-2-phenylethan-1-one :

Fluorine’s strong electron-withdrawing effect stabilizes the aromatic ring, increasing metabolic stability. This compound (MW 214.23) is cataloged with purity ≥95% but lacks explicit biological data .

Electron-Withdrawing Group Modifications

- 1-(4-(Methylsulfonyl)phenyl)-2-phenylethan-1-one (2) :

The methylsulfonyl group enhances electrophilicity, making this compound reactive in bromination reactions (e.g., synthesis of 3 via HBr/Br2). It exhibits antibacterial activity, though specific targets remain uncharacterized .

Heterocyclic and Piperazine Derivatives

- 2-Amino-1-(4-(3-(difluoromethyl)phenyl)piperazin-1-yl)-2-phenylethan-1-one (35): Incorporating a piperazine ring improves solubility and bioavailability.

Comparative Data Table

Biological Activity

1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one, also known as a derivative of phenyl ketones, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a chlorophenyl moiety attached to a phenyl ketone framework. This structural configuration is believed to play a crucial role in its biological interactions.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Its efficacy has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Against Different Cell Lines

The compound exhibited varying levels of potency across different cell lines, with the HepG2 liver cancer cell line showing the most pronounced sensitivity.

Research indicates that the anticancer activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. This process involves the activation of caspases, which are critical for the execution phase of cell apoptosis.

Case Study: Apoptosis Induction

In a recent study, it was found that treatment with this compound resulted in significant activation of caspase-3 and caspase-8 in MCF7 cells, leading to increased sub-G1 phase population, indicative of apoptosis .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The introduction of various substituents on the phenyl rings or alterations in the amino group can significantly impact its potency and selectivity.

Research Findings on SAR

A study indicated that replacing the chlorine atom with a fluorine atom enhanced anticancer activity against A549 lung carcinoma cells, suggesting that electronic effects from different substituents can modulate biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-amino-3-chlorophenyl)-2-phenylethan-1-one?

- Methodology : A common approach involves Friedel-Crafts acylation or nucleophilic substitution. For example, describes using hydrogen peroxide (H₂O₂) in acetic acid for oxidation steps, achieving a 75% yield after purification via column chromatography. Key parameters include temperature control (50°C), reaction time (5–6 h), and post-reaction ice quenching to stabilize intermediates .

- Critical Step : Optimize equivalents of H₂O₂ to avoid over-oxidation of the amino group. Monitor reaction progress via TLC (e.g., Rf = 0.47 as in ) to minimize side products.

Q. How can spectral data (NMR, IR) resolve structural ambiguities in this compound?

- Methodology :

- ¹H NMR : Analyze aromatic proton splitting patterns (e.g., δ 6.73–7.27 ppm for Ar-H in ) and coupling constants to distinguish substituent positions. Use DMSO-d₆ to observe exchangeable NH₂ protons (~δ 10 ppm).

- IR : Identify carbonyl stretching (~1650–1730 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) bands. reports νmax at 1733 cm⁻¹ (C=O) and 1652 cm⁻¹ (aromatic C=C), critical for confirming the ketone backbone .

- Data Conflict Resolution : If carbonyl signals overlap, use 2D NMR (e.g., HSQC or HMBC) to correlate protons with carbons.

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro and 2-amino substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Steric Effects : The 3-chloro group increases steric hindrance, potentially slowing nucleophilic attacks. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate this.

- Electronic Effects : The electron-donating NH₂ group at the 2-position activates the ring toward electrophilic substitution, while the 3-Cl withdraws electrons, directing reactions to specific positions. Computational modeling (DFT) can predict regioselectivity.

Q. What crystallographic methods are suitable for resolving hydrogen-bonding networks in derivatives?

- Methodology :

- Single-Crystal X-Ray Diffraction : Use SHELXL ( ) for refinement, focusing on hydrogen-bond donor/acceptor pairs (e.g., NH₂ → Cl or ketone O).

- Graph Set Analysis : Apply Etter’s formalism ( ) to classify motifs (e.g., R₂²(8) for dimeric NH₂⋯O interactions).

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled for derivatives?

- Methodology :

- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., cancer vs. bacterial models). reports antimicrobial activity for pyrazolo-pyridopyridazine analogues, but cytotoxicity may arise at higher concentrations.

- SAR Analysis : Modify the phenyl or amino groups to reduce off-target effects. For example, fluorinated analogues ( ) may enhance selectivity by altering lipophilicity (LogP) .

- Data Interpretation : Use ANOVA to assess significance of structural modifications on bioactivity.

Methodological Tables

| Parameter | Synthesis ( ) | NMR Analysis ( ) |

|---|---|---|

| Reaction Time | 5–6 h | 300 MHz (DMSO-d₆) |

| Key Signal | H₂O₂ (30%) | δ 10.08 ppm (Ar-H) |

| Purification | Column Chromatography | Rf = 0.47 (TLC) |

| Hydrogen Bonding ( ) | Graph Set Notation |

|---|---|

| NH₂ → Ketone O | D(2) |

| Aromatic π-π Stacking | R₂²(8) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.